ERD-308

Description

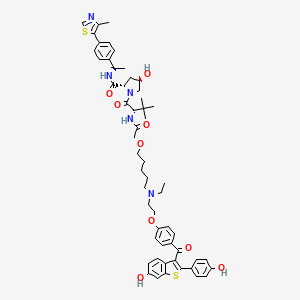

Structure

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ERD-308: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent, preclinical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor alpha (ERα). In the context of Estrogen Receptor-positive (ER+) breast cancer, which accounts for approximately 80% of all diagnoses, ERα is a critical driver of tumor proliferation and survival.[1] Endocrine therapies targeting this receptor are a cornerstone of treatment, but resistance frequently develops. This compound represents a novel therapeutic modality that, instead of merely inhibiting the receptor, hijacks the cell's own ubiquitin-proteasome system to achieve its complete and efficient degradation. This document provides an in-depth technical overview of the mechanism of action, preclinical efficacy, and the experimental basis for the characterization of this compound.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule, comprising three key components: a ligand that binds to ERα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[2][3] Its mechanism of action follows the PROTAC-mediated protein degradation pathway:

-

Ternary Complex Formation: this compound simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to tag ERα with a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cell.

-

Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another ERα molecule, enabling a catalytic cycle of degradation.

This mechanism of action is distinct from traditional inhibitors and Selective Estrogen Receptor Degraders (SERDs) like fulvestrant, with preclinical data suggesting this compound can induce more complete and faster ERα degradation.[1]

Preclinical Efficacy (In Vitro)

The preclinical efficacy of this compound has been evaluated in ER+ breast cancer cell lines, primarily MCF-7 and T47D. The key quantitative metrics are summarized below.

| Parameter | MCF-7 Cells | T47D Cells | Reference(s) |

| DC50 (Degradation) | 0.17 nM | 0.43 nM | [2][4][5] |

| IC50 (Proliferation) | 0.77 nM | Not Reported | [5] |

| Maximal Degradation | >95% at 5 nM | >95% at 5 nM | [2][4] |

-

DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the ERα protein.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of cell proliferation.

In addition to its potent degradation activity, this compound has been shown to suppress the mRNA levels of ER-regulated genes, such as pGR and GREB1, further confirming its ability to abrogate ERα signaling.[5]

Signaling Pathways

This compound directly targets the central node of the ERα signaling pathway. By inducing the degradation of ERα, it prevents both the genomic and non-genomic actions of estrogen, leading to a shutdown of downstream pro-survival and proliferative signals.

Experimental Protocols

While the primary publication (Hu J, et al. J Med Chem. 2019) does not provide exhaustive step-by-step protocols in its main body or publicly accessible supplementary information, the methodologies can be inferred from standard biochemical assays.

Cell Culture

-

Cell Lines: MCF-7 and T47D (ER+ human breast adenocarcinoma cell lines).

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells are typically passaged at 80-90% confluency using Trypsin-EDTA.

Western Blot for ERα Degradation

This assay is used to quantify the amount of ERα protein in cells following treatment with this compound.

-

Cell Seeding: Plate MCF-7 or T47D cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is used to quantify the intensity of the ERα band relative to the loading control to determine the percentage of degradation.

Cell Proliferation Assay (WST-8/MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 4 days).

-

Reagent Addition: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy and Clinical Status

As of the latest available information, detailed in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, have not been published in the peer-reviewed literature. Similarly, there is no public record of this compound entering clinical trials. Further development and optimization of this compound or related compounds may be required before progressing to in vivo and clinical studies.

Conclusion

This compound is a highly potent PROTAC degrader of ERα that demonstrates significant preclinical activity in ER+ breast cancer cell lines. Its mechanism of action, which involves the catalytic degradation of ERα via the ubiquitin-proteasome system, offers a promising strategy to overcome the limitations of existing endocrine therapies. While in vivo and clinical data are not yet available, the in vitro profile of this compound establishes it as an important tool compound for studying ERα degradation and a valuable lead for the development of next-generation therapies for ER+ breast cancer. Further optimization may lead to new treatments for advanced and resistant forms of the disease.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

ERD-308 PROTAC: A Technical Guide to Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the highly potent Proteolysis Targeting Chimera (PROTAC), ERD-308. Developed for the targeted degradation of the estrogen receptor alpha (ERα), this compound presents a promising therapeutic strategy for ER-positive breast cancer. This document details its chemical structure, a step-by-step synthesis protocol, its mechanism of action, and the experimental methodologies used for its characterization.

Core Structure and Properties

This compound is a heterobifunctional molecule composed of three key components: a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that binds to the estrogen receptor alpha (ERα). This design allows this compound to recruit the cellular ubiquitin-proteasome system to induce the degradation of ERα.

The structural components are:

-

E3 Ligase Ligand: A derivative of the VHL ligand.

-

Target Protein Ligand: A derivative of raloxifene, which binds to ERα.

-

Linker: A polyethylene glycol (PEG)-based linker connects the two ligands, providing the necessary spatial orientation for the formation of a productive ternary complex.

A summary of the physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅₅H₆₅N₅O₉S₂ |

| Molecular Weight | 1004.26 g/mol |

| Appearance | White to yellow solid powder |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 13 |

| Rotatable Bond Count | 23 |

Quantitative Biological Activity

This compound has demonstrated exceptional potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The key quantitative metrics of its activity are summarized in the tables below.

Table 2.1: In Vitro Degradation of ERα by this compound

| Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| MCF-7 | 0.17 | >95% |

| T47D | 0.43 | >95% |

¹DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.[1][2][3][4] ²Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation achieved.[1][2][3]

Table 2.2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (nM)³ |

| MCF-7 | 0.77 |

³IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of cell proliferation.

Mechanism of Action: Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to ERα and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate ERα. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged ERα, leading to the suppression of estrogen signaling in cancer cells.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the ERα ligand, the VHL ligand-linker intermediate, and their final coupling. The detailed synthetic scheme is outlined in the primary publication by Hu et al. in the Journal of Medicinal Chemistry. Below is a summarized protocol for the final coupling step.

Final Coupling Step: Synthesis of this compound (Compound 32)

To a solution of the VHL ligand-linker intermediate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) are added the ERα ligand (1.2 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.

Note: This is a simplified representation. For a detailed, step-by-step synthesis of all intermediates, please refer to the supporting information of the original publication: Hu, J., et al. (2019). Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420–1442.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Western Blot for ERα Degradation

This protocol outlines the procedure to quantify the degradation of ERα in breast cancer cells following treatment with this compound.

Materials:

-

MCF-7 or T47D cells

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against ERα and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the ERα signal to the loading control to determine the extent of degradation.

Cell Proliferation Assay (WST-8)

This protocol describes the use of a WST-8 assay to measure the effect of this compound on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 4 days).

-

WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Conclusion

This compound is a highly potent and efficacious PROTAC degrader of ERα. Its ability to induce profound and sustained degradation of ERα at sub-nanomolar concentrations highlights its potential as a next-generation therapeutic for ER-positive breast cancer. The detailed structural information, synthesis protocols, and experimental methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further optimization and in vivo studies will be crucial in translating the promise of this compound into a clinical reality.

References

ERD-308: A Technical Guide to its Impact on Estrogen-Responsive Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the estrogen receptor alpha (ERα). This document provides a comprehensive technical overview of this compound's mechanism and its downstream effects on estrogen-responsive gene expression. It includes a detailed summary of its efficacy in degrading ERα, its impact on the transcription of key target genes, and the experimental protocols utilized for these assessments. This guide is intended to serve as a valuable resource for researchers in oncology and drug development focused on therapies for ER-positive breast cancer.

Core Mechanism of Action: ERα Degradation

This compound functions as a high-affinity degrader of ERα. It is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1][2][3][4][5][6] This targeted degradation effectively eliminates the primary driver of proliferation in ER-positive breast cancer cells.

Quantitative Data: ERα Degradation

The potency of this compound in inducing ERα degradation has been quantified in multiple ER-positive breast cancer cell lines. The half-maximal degradation concentration (DC50) values are summarized below.

| Cell Line | DC50 (nM) | Maximum Degradation (%) | Concentration for >95% Degradation | Reference |

| MCF-7 | 0.17 | >95% | ≥ 5 nM | [1][2][4][5][6][7] |

| T47D | 0.43 | >95% | ≥ 5 nM | [1][2][4][5][6][7] |

Effect on Estrogen-Responsive Gene Expression

The degradation of ERα by this compound leads to a significant reduction in the transcription of estrogen-responsive genes. This has been demonstrated through the analysis of mRNA levels of well-established ERα target genes, including the progesterone receptor (pGR) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).

Quantitative Data: mRNA Suppression

This compound has been shown to effectively suppress the mRNA levels of pGR and GREB1 in MCF-7 cells. The effect is comparable to that of the selective estrogen receptor degrader (SERD) fulvestrant.[8]

| Gene Target | Cell Line | Concentration Range (nM) | Observed Effect | Reference |

| pGR | MCF-7 | 1 - 300 | Equivalent suppression to fulvestrant | [8] |

| GREB1 | MCF-7 | 1 - 300 | Equivalent suppression to fulvestrant | [8] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound induces the degradation of ERα and the subsequent downregulation of estrogen-responsive genes.

Caption: this compound forms a ternary complex with ERα and VHL E3 ligase, leading to ERα ubiquitination and proteasomal degradation, thereby inhibiting the transcription of estrogen-responsive genes.

Experimental Workflow: Gene Expression Analysis

The following diagram outlines the typical workflow for assessing the effect of this compound on estrogen-responsive gene expression.

Caption: Workflow for quantifying changes in estrogen-responsive gene expression following treatment with this compound.

Experimental Protocols

Cell Culture

-

Cell Lines: MCF-7 and T47D (ER-positive human breast adenocarcinoma cell lines).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for ERα Degradation

-

Cell Seeding: Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 4-24 hours).

-

Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize the results.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment: Similar to the Western blotting protocol, cells are seeded and treated with this compound or controls.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (pGR, GREB1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

Conclusion

This compound is a highly effective PROTAC degrader of ERα, leading to a profound and dose-dependent reduction in the expression of key estrogen-responsive genes. Its ability to suppress the transcription of pro-proliferative genes like pGR and GREB1 underscores its therapeutic potential in ER-positive breast cancer. The provided data and protocols offer a foundational guide for further research and development of this promising therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Biological Properties of ERD-308

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-308 is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the estrogen receptor alpha (ERα). As a bifunctional molecule, this compound simultaneously binds to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism of action offers a promising therapeutic strategy for ER-positive breast cancer. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.

Chemical Properties

This compound is a complex small molecule composed of three key moieties: a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the VHL E3 ligase.

| Property | Value |

| Chemical Name | (2S,4R)-1-((S)-2-(2-((5-(ethyl(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-ylcarbonyl)phenoxy)ethyl)amino)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₅₅H₆₅N₅O₉S₂ |

| Molecular Weight | 1004.26 g/mol |

| CAS Number | 2320561-35-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound is a highly potent degrader of the estrogen receptor alpha (ERα) in ER-positive breast cancer cell lines. Its efficacy is demonstrated by its low nanomolar half-maximal degradation concentration (DC₅₀) and growth inhibition (GI₅₀) values.

| Cell Line | Assay Type | Value (nM) | Reference |

| MCF-7 | DC₅₀ (ERα degradation) | 0.17 | [1][2] |

| T47D | DC₅₀ (ERα degradation) | 0.43 | [1][2] |

| MCF-7 | GI₅₀ (Cell proliferation) | 0.77 | [1] |

Mechanism of Action: PROTAC-mediated Degradation

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.

Downstream Signaling Pathway

By degrading ERα, this compound effectively shuts down estrogen-mediated signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.

References

ERD-308: A Technical Guide to a Novel PROTAC for Endocrine-Resistant Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases. However, a significant portion of these cancers develops resistance to these treatments, often through mutations in the estrogen receptor alpha gene (ESR1) or through the activation of alternative signaling pathways. ERD-308 is a preclinical proteolysis-targeting chimera (PROTAC) designed to address this challenge by inducing the degradation of the estrogen receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in both endocrine-sensitive and potentially resistant settings, and detailed experimental protocols for its evaluation.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer is fueled by the hormone estrogen, which binds to and activates the estrogen receptor, a transcription factor that drives tumor growth.[1] Standard-of-care endocrine therapies, such as tamoxifen and aromatase inhibitors, work by either blocking estrogen binding to ER or by reducing estrogen production. While initially effective, many tumors develop resistance, a major clinical hurdle.[2]

Mechanisms of endocrine resistance are multifaceted and include:

-

ESR1 Mutations: Acquired mutations in the ligand-binding domain of ER, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the receptor.

-

Upregulation of ER Signaling: Increased expression or hypersensitivity of the ER pathway.

-

Crosstalk with Other Signaling Pathways: Activation of alternative growth factor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can bypass the need for ER-mediated signaling.[3][4]

Selective Estrogen Receptor Degraders (SERDs), like fulvestrant, represent a therapeutic strategy to combat resistance by promoting the degradation of the ER protein.[1] However, the efficacy of current SERDs can be limited by poor pharmacokinetic properties.[1] PROTACs, such as this compound, offer a novel approach to targeted protein degradation with the potential for improved potency and efficacy.[1][2]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the estrogen receptor.[5] It is composed of three key components:

-

A ligand that binds to the Estrogen Receptor (ERα): This "warhead" specifically targets the molecule to the protein of interest.

-

A ligand that binds to an E3 ubiquitin ligase: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]

-

A flexible linker: This connects the ER-binding and VHL-binding moieties, facilitating the formation of a ternary complex between ER, this compound, and the VHL E3 ligase.

The formation of this ternary complex brings the E3 ligase in close proximity to the estrogen receptor, leading to the polyubiquitination of ER. This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the ER protein. By eliminating the ER protein entirely, this compound can potentially overcome resistance mechanisms that arise from mutations or ligand-independent activation of the receptor.

Signaling Pathway and Mechanism of Action Diagram

References

- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: ERD-308 Treatment of T47D Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-308 is a potent, high-affinity Proteolysis Targeting Chimera (PROTAC) designed to selectively target the estrogen receptor (ERα) for degradation.[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines such as T47D, ERα is a key driver of tumor proliferation and survival.[2] this compound hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of ERα, offering a promising therapeutic strategy for ER+ breast cancer.[3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in T47D cells.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This binding facilitates the formation of a ternary complex between ERα and the E3 ligase, leading to the polyubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome, resulting in the suppression of ERα signaling and subsequent inhibition of cancer cell growth.[3][6]

Figure 1: Mechanism of this compound-mediated ERα degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of this compound on T47D and related breast cancer cell lines.

Table 1: ERα Degradation Efficiency

| Cell Line | DC₅₀ (nM) | Maximum Degradation (%) | Concentration for >95% Degradation | Reference |

| T47D | 0.43 | >95% | 5 nM | [1][2][7] |

| MCF-7 | 0.17 | >95% | 5 nM | [1][2][7] |

Table 2: Anti-proliferative Activity

| Cell Line | IC₅₀ (nM) | Assay | Reference |

| T47D | Data not available | - | |

| MCF-7 | 0.77 | WST-8 assay (4 days) | [5] |

Note: While a specific IC₅₀ for T47D cells is not available in the reviewed literature, the potent ERα degradation in this cell line strongly suggests significant anti-proliferative effects.

Experimental Protocols

T47D Cell Culture

Materials:

-

T47D cells (ATCC HTB-133)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks and plates

Protocol:

-

Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For subculturing, aspirate the medium and wash the cells with PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes until cells detach.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

ERα Degradation Assay (Western Blot)

Figure 2: Workflow for ERα degradation assessment by Western Blot.

Protocol:

-

Seed T47D cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.

Cell Proliferation Assay (MTT Assay)

Materials:

-

T47D cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

Figure 3: Experimental workflow for apoptosis analysis.

Protocol:

-

Treat T47D cells with this compound at the desired concentrations for 48-72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]

-

Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

-

Treat T47D cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Downstream Signaling Effects

Degradation of ERα by this compound is expected to downregulate the expression of estrogen-responsive genes that are critical for breast cancer cell proliferation and survival.[5] This includes genes involved in cell cycle progression, such as cyclin D1, and growth-promoting factors. The PI3K/Akt/mTOR pathway is a known downstream effector of ERα signaling, and its activity may be suppressed following this compound treatment.

Figure 4: Downstream effects of this compound treatment.

Conclusion

This compound is a highly effective degrader of ERα in T47D breast cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound, including its potent ERα-degrading activity, and its impact on cell proliferation, apoptosis, and cell cycle progression. These studies are crucial for the further development of this compound as a potential therapeutic agent for ER+ breast cancer.

References

- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]

- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of ERα Degradation by ERD-308

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of Estrogen Receptor Alpha (ERα) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, ERD-308, using Western blot analysis. The included data and methodologies are intended to guide researchers in the evaluation of ERα as a therapeutic target in relevant cancer cell lines.

Quantitative Data Summary

This compound is a highly potent and effective degrader of the ERα protein.[1][2][3] Its efficacy has been demonstrated in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D.[1][2][3][4][5] The compound induces more than 95% degradation of ERα at concentrations as low as 5 nM in both cell lines.[1][2][3][5][6] The degradation of ERα by this compound is dose-dependent.[5][7]

| Cell Line | This compound DC50 Value | Extent of Degradation | Reference |

| MCF-7 | 0.17 nM | >95% at 5 nM | [1][2][3][4][5][6] |

| T47D | 0.43 nM | >95% at 5 nM | [1][2][3][5] |

Signaling Pathway Diagram

This compound functions as a PROTAC, which induces the degradation of target proteins through the ubiquitin-proteasome system.[1] It is a hetero-bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, in this case, ERα, leading to its ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of this compound-mediated ERα degradation.

Experimental Protocol: Western Blot for ERα Degradation

This protocol outlines the steps for treating cells with this compound and subsequently analyzing ERα protein levels via Western blotting.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MCF-7 or T47D cells in appropriate culture dishes and allow them to adhere and reach 50-70% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 100 nM). Include a vehicle-only control (DMSO).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

-

Experimental Workflow Diagram

Caption: Western blot workflow for ERα degradation analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]

- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of ERD-308 Dose-Response Curve In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] As a PROTAC, this compound functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[4] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer.[2][5]

These application notes provide a detailed protocol for determining the in vitro dose-response curve of this compound in relevant cancer cell lines. The primary readouts will be the degradation of ERα (quantified as the DC50 value) and the inhibition of cell proliferation (quantified as the IC50 value).

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in well-established ER+ breast cancer cell lines.

| Cell Line | Parameter | Value (nM) | Reference |

| MCF-7 | DC50 (ERα degradation) | 0.17 | [6][7][8] |

| T47D | DC50 (ERα degradation) | 0.43 | [6][8] |

| MCF-7 | IC50 (Cell Proliferation) | 0.77 | [7] |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that results in 50% inhibition of a biological process.

Signaling Pathway of this compound

This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of ERα. The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of ER-responsive genes, such as pGR and GREB1, ultimately inhibiting the proliferation of ER+ breast cancer cells.[7]

Caption: this compound Mechanism of Action.

Experimental Protocols

Protocol 1: Determination of ERα Degradation (DC50) by Western Blot

This protocol outlines the steps to determine the concentration-dependent degradation of ERα in ER+ breast cancer cell lines (e.g., MCF-7 or T47D) following treatment with this compound.

Materials:

-

ER+ breast cancer cell lines (MCF-7, T47D)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ERα and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for ERα and the loading control.

-

Normalize the ERα band intensity to the loading control.

-

Plot the normalized ERα levels against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the DC50 value.

-

Caption: DC50 Determination Workflow.

Protocol 2: Determination of Cell Proliferation Inhibition (IC50)

This protocol describes how to measure the inhibitory effect of this compound on the proliferation of ER+ breast cancer cells.

Materials:

-

ER+ breast cancer cell lines (MCF-7, T47D)

-

Cell culture medium

-

This compound stock solution

-

96-well clear-bottom plates

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-8, or similar)

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 4-5 days).[7]

-

Cell Viability Measurement:

-

On the day of the assay, allow the plate and the proliferation reagent to equilibrate to room temperature.

-

Add the proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or absorbance using a plate reader.

-

Subtract the background signal (from wells with medium only).

-

Normalize the data to the vehicle-treated cells (representing 100% proliferation).

-

Plot the percentage of cell proliferation against the logarithm of the this compound concentration.

-

Use a non-linear regression model to determine the IC50 value.

-

Caption: IC50 Determination Workflow.

References

- 1. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ERD-308 Formulation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-308 is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the estrogen receptor (ER).[1][2][3][4] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This mechanism of action makes this compound a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.[2][3][7][8] In preclinical research, this compound has demonstrated superior ER degradation compared to fulvestrant, an established selective ER degrader (SERD).[2][3][9]

These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, ensuring optimal delivery and bioavailability for accurate and reproducible experimental outcomes.

Physicochemical and In Vitro Efficacy Data

A summary of the key physicochemical properties and in vitro efficacy data for this compound is presented below.

| Parameter | Value | Cell Lines | Reference |

| Molecular Formula | C55H65N5O9S2 | N/A | |

| Molecular Weight | 1004.3 g/mol | N/A | [5] |

| DC50 (ER Degradation) | 0.17 nM | MCF-7 | [1][3][10] |

| 0.43 nM | T47D | [1][3][9][10] | |

| GI50 (Growth Inhibition) | 0.77 nM | MCF-7 | [5] |

| In Vitro Solubility | ~50 mg/mL | DMSO | [10] |

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the effective delivery of this compound in animal models. Below are established protocols for preparing this compound formulations suitable for various administration routes, such as oral gavage and intraperitoneal injection.[1] It is recommended to prepare fresh solutions for each experiment.[1]

Formulation 1: PEG300/Tween-80/Saline

This formulation creates a suspended solution suitable for both oral and intraperitoneal administration.[1]

Table 1: Reagents for PEG300/Tween-80/Saline Formulation

| Reagent | Percentage of Final Volume | Example Volume for 1 mL |

| DMSO | 10% | 100 µL |

| PEG300 | 40% | 400 µL |

| Tween-80 | 5% | 50 µL |

| Saline | 45% | 450 µL |

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300 to the tube and mix thoroughly until the solution is clear.

-

Add Tween-80 and mix again until the solution is homogenous.

-

Finally, add saline to reach the final desired volume and mix well.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Formulation 2: SBE-β-CD in Saline

This formulation also yields a suspended solution appropriate for oral and intraperitoneal routes.[1]

Table 2: Reagents for SBE-β-CD in Saline Formulation

| Reagent | Percentage of Final Volume | Example Volume for 1 mL |

| DMSO | 10% | 100 µL |

| 20% SBE-β-CD in Saline | 90% | 900 µL |

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add the 20% SBE-β-CD in saline solution to the tube.

-

Mix thoroughly until a uniform suspension is achieved. Sonication can be used to facilitate mixing.[10]

Formulation 3: Corn Oil

This formulation is suitable for creating a suspended solution for oral and intraperitoneal administration.[1]

Table 3: Reagents for Corn Oil Formulation

| Reagent | Percentage of Final Volume | Example Volume for 1 mL |

| DMSO | 10% | 100 µL |

| Corn Oil | 90% | 900 µL |

Protocol:

-

Prepare a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1][10]

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add the corn oil to the tube.

-

Mix thoroughly until a uniform suspension is formed. Ultrasonication can be utilized to aid in creating a homogenous mixture.[10]

Storage and Stability

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.

Caption: Mechanism of this compound induced ER degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]

Application Notes and Protocols: ERD-308 for Long-Term Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-308 is a highly potent, selective, and experimental Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα).[1][2][3][4][5] As a key driver in the majority of breast cancers, ERα is a validated therapeutic target.[1][4][5] this compound offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to specifically eliminate the ERα protein, thereby providing a potential advantage over traditional inhibitors. These application notes provide a comprehensive overview and detailed protocols for the long-term experimental evaluation of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation approach differs from small molecule inhibitors which only block the protein's function.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro performance metrics of this compound in ER-positive breast cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | DC50 (nM) | Maximum ER Degradation (%) | Concentration for >95% Degradation |

| MCF-7 | 0.17[1][3][4][5][6] | >95[1][3][5][6] | 5 nM[1][3][5][6] |

| T47D | 0.43[1][3][4][5][6] | >95[1][3][5][6] | 5 nM[1][3][5][6] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| MCF-7 | 0.77 |

Experimental Protocols

Protocol 1: In Vitro ERα Degradation Assay

Objective: To determine the concentration-dependent degradation of ERα by this compound in breast cancer cells.

Materials:

-

MCF-7 or T47D cells

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer system

-

Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against ERα and a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the bands.

-

-

Data Analysis: Quantify band intensities and normalize ERα levels to the loading control. Calculate DC50 values using non-linear regression analysis.

Caption: Workflow for in vitro ERα degradation assay.

Protocol 2: Long-Term In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the long-term anti-tumor efficacy of this compound in an ER-positive breast cancer xenograft model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or NSG)

-

MCF-7 cells

-

Matrigel

-

This compound

-

Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Calipers

-

Anesthesia

Procedure:

-

Cell Implantation:

-

Resuspend MCF-7 cells in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

-

Dosing:

-

Prepare this compound in the vehicle formulation.

-

Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined schedule (e.g., daily, twice weekly).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the animals.

-

-

Study Endpoint and Tissue Collection:

-

Continue the study for a predefined period (e.g., 4-8 weeks) or until tumors in the control group reach the maximum allowed size.

-

At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI) and perform statistical analysis.

-

References

- 1. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]

- 2. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

ERD-308 off-target effects in breast cancer cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ERD-308 in breast cancer cells.

Introduction to this compound

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα)[1][2][3][4][5]. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway[6][7][8][9]. Comprised of a ligand that binds to ERα and another that recruits an E3 ubiquitin ligase, this compound brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome[6][10]. While highly potent, it is crucial to characterize any potential off-target effects, which for a PROTAC primarily involve the unintended degradation of other proteins.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound off-target effects?

A1: Off-target effects of this compound, as a PROTAC, can arise from several mechanisms:

-

Off-target protein degradation: The ERα-binding ligand of this compound may have some affinity for other proteins with similar structural motifs, leading to their unintended degradation.

-

E3 ligase-related effects: The E3 ligase recruited by this compound has its own set of natural protein substrates. The presence of this compound could potentially alter the degradation profile of these natural substrates.

-

Pathway-level off-target effects: The degradation of an unintended protein could inadvertently modulate signaling pathways that are important for breast cancer cell biology[11][12][13][14].

Q2: How can I experimentally identify off-target protein degradation by this compound?

A2: The most comprehensive method for identifying off-target protein degradation is through mass spectrometry-based proteomics[6][15][16]. This approach allows for the unbiased, global analysis of protein abundance changes in breast cancer cells following treatment with this compound. By comparing the proteome of treated cells to vehicle-treated controls, you can identify proteins that are significantly downregulated, indicating potential off-target degradation.

Q3: What is the "hook effect" and how can I avoid it in my experiments with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation[2]. This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid the hook effect, it is essential to perform a dose-response experiment to determine the optimal concentration range for this compound that results in maximal ERα degradation.

Q4: Are there known off-target effects for this compound?

A4: The initial characterization of this compound demonstrated high potency and selectivity for ERα degradation[1][2][3][4][5]. However, comprehensive, unbiased proteomic screens are necessary to definitively identify any off-target degradation events in specific breast cancer cell lines. Researchers using this compound are encouraged to perform their own off-target profiling experiments.

Troubleshooting Guides

Problem 1: I am not observing ERα degradation after treating my breast cancer cells with this compound.

| Possible Cause | Troubleshooting Step |

| Incorrect Concentration | Perform a dose-response experiment to find the optimal concentration. Remember to test a wide range to account for the "hook effect". |

| Cell Line Specificity | Ensure that your breast cancer cell line expresses sufficient levels of both ERα and the E3 ligase recruited by this compound. |

| Experimental Duration | Optimize the treatment duration. Protein degradation is a dynamic process, and the time to maximal degradation can vary between cell lines. |

| Compound Integrity | Verify the integrity and purity of your this compound compound. |

Problem 2: I have identified a potential off-target protein that is degraded upon this compound treatment. How do I validate this finding?

| Validation Step | Description |

| Western Blotting | Use a specific antibody to confirm the degradation of the putative off-target protein by Western blot. |

| Dose-Response Analysis | Determine if the degradation of the potential off-target is dose-dependent and correlates with the degradation of ERα. |

| Rescue Experiments | If possible, overexpress the potential off-target protein and assess if it rescues any phenotypic effects observed with this compound treatment. |

| Structural Homology Analysis | Investigate if the identified off-target protein shares structural similarities with ERα that might explain the binding of this compound. |

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target activity and provide a hypothetical example of how to present off-target data.

Table 1: On-Target Activity of this compound in Breast Cancer Cell Lines

| Cell Line | DC50 (nM) for ERα Degradation | Dmax (% of ERα Degradation) | Reference |

| MCF-7 | 0.17 | >95% | [1][2][3][4][5] |

| T47D | 0.43 | >95% | [1][2][3][4][5] |

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.

Table 2: Hypothetical Off-Target Degradation Profile of this compound in MCF-7 Cells (as determined by proteomics)

| Protein | % Degradation at 10 nM this compound | Putative Function | Validation Status |

| ERα (ESR1) | 98% | Nuclear hormone receptor, on-target | Validated |

| Protein X | 45% | Kinase involved in cell cycle | Pending Validation |

| Protein Y | 30% | Scaffolding protein | Pending Validation |

| Protein Z | 15% | Transcription factor | Pending Validation |

Experimental Protocols

Protocol 1: Global Proteomics to Identify Off-Target Effects of this compound

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with this compound at its optimal degradation concentration (and a higher concentration to check for the hook effect) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer compatible with mass spectrometry. Extract the total protein and determine the concentration.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software to identify and quantify the proteins from the MS data. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly reduced levels.

Protocol 2: Western Blotting for Validation of Off-Target Degradation

-

Cell Treatment and Lysis: Treat breast cancer cells with a range of this compound concentrations and a vehicle control. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against ERα, the putative off-target protein, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation at different this compound concentrations.

Visualizations

Caption: Mechanism of this compound mediated degradation of ERα.

Caption: Experimental workflow for identifying off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]

- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]

- 8. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uclahealth.org [uclahealth.org]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

Potential mechanisms of resistance to ERD-308

Welcome to the technical support center for ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ERα). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address potential challenges during your experiments, with a focus on understanding potential mechanisms of resistance.

Frequently Asked Questions (FAQs)